molecular formula C19H16N2O6 B2389640 5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 887347-86-6

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2389640
CAS No.: 887347-86-6
M. Wt: 368.345
InChI Key: RVGYVMMLILDKDZ-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O6 and its molecular weight is 368.345. The purity is usually 95%.
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Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O5, with a molecular weight of approximately 344.32 g/mol. The structure includes a furan ring, methoxy groups, and a nitrophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.38Induction of apoptosis via p53 pathway
Compound BU-9375.67Cell cycle arrest at G0-G1 phase
Compound CMDA-MB-2318.45Apoptosis induction via caspase activation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. Some studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
Compound DS. aureus0.220.50
Compound EE. coli0.250.60

The mechanisms underlying the biological activities of these compounds often involve:

  • Apoptosis Induction : Activation of the p53 pathway leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G0-G1 phase.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of furan derivatives on MCF-7 cells, revealing that treatment led to increased levels of cleaved caspase-3 and p53, indicating apoptosis.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted the effectiveness of similar compounds in inhibiting biofilm formation in Staphylococcus species, suggesting their potential as therapeutic agents.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-12-7-8-13(15(11-12)21(23)24)16-9-10-18(27-16)19(22)20-14-5-3-4-6-17(14)26-2/h3-11H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGYVMMLILDKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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